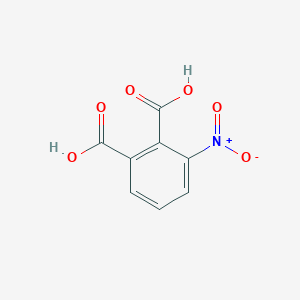

3-Nitrophthalic acid

Cat. No. B027452

Key on ui cas rn:

603-11-2

M. Wt: 211.13 g/mol

InChI Key: KFIRODWJCYBBHY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05683553

Procedure details

3-Chlorophthalic anhydride can also be prepared from 3-nitrophthalic anhydride by replacement of the nitro group by chlorine. The 3-nitrophthalic anhydride needed for this is prepared in three process steps by nitration of phthalic anhydride in moderate yield, by isomer separation of the nitrophthalic acids formed, by fractional crystallization and by conversion to the anhydride of the 3-nitrophthalic acid obtained (M. S. Newman, P. G. Scheurer, J. Am. Chem. Soc. 78 (1956), 5005; Organic Syntheses, Coil. Vol. 1 (1932), 399-401). This multistage and complicated route, which additionally gives poor yields, is not very suitable for industrial use.

[Compound]

Name

nitrophthalic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

ClC1C=CC=C2C(OC(=O)C=12)=[O:6].[N+:13]([C:16]1[CH:26]=[CH:25][CH:24]=[C:18]2[C:19]([O:21][C:22](=[O:23])[C:17]=12)=[O:20])([O-:15])=[O:14].ClCl.C1(=O)OC(=O)C2=CC=CC=C12>>[N+:13]([C:16]1[CH:26]=[CH:25][CH:24]=[C:18]([C:19]([OH:6])=[O:20])[C:17]=1[C:22]([OH:21])=[O:23])([O-:15])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2C(C(=O)OC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

[Compound]

|

Name

|

nitrophthalic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |